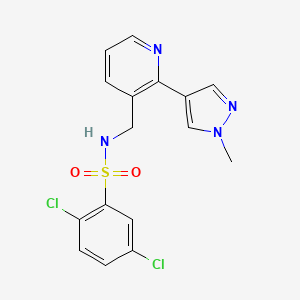

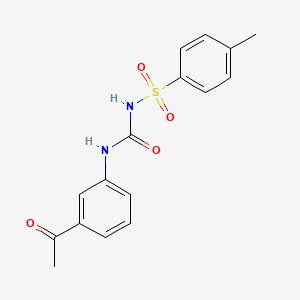

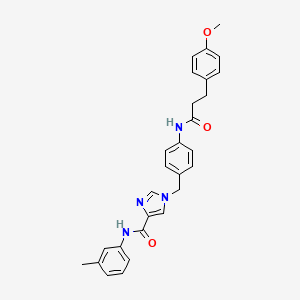

![molecular formula C9H7ClN2O2 B2547646 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1268520-94-0](/img/structure/B2547646.png)

5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H7CLN2O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This compound is part of the imidazo[1,2-a]pyridine class, which has been identified as having significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .

Molecular Structure Analysis

The molecular structure of “5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is characterized by a fused bicyclic 5,6 heterocycle . The IUPAC name for this compound is 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid”, have been used in various chemical reactions. For instance, 3-Amino-imidazo[1,2-a]-pyridines have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for Mtb drug development .

Physical And Chemical Properties Analysis

The compound “5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid” has a molecular weight of 210.62 .

Applications De Recherche Scientifique

Antitubercular Activity

- Explanation : In vitro experiments demonstrated that certain imidazo[1,2-a]pyridine derivatives exhibit anti-TB activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb) strains. These compounds could serve as promising leads for developing new antitubercular drugs .

Radical Reactions and Functionalization

- Explanation : Transition metal catalysis, metal-free oxidation, and photocatalysis strategies enable the modification of imidazo[1,2-a]pyridine cores. These reactions expand the compound’s synthetic versatility and facilitate the creation of diverse derivatives with tailored properties .

Mécanisme D'action

Target of Action

The primary targets of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid It’s known that imidazo[1,2-a]pyridine analogues have been recognized as significant agents against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

The specific mode of action of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against mdr-tb and xdr-tb .

Biochemical Pathways

The biochemical pathways affected by 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine analogues have been used in medicinal chemistry for their wide range of applications .

Pharmacokinetics

The ADME properties of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid It’s known that some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The molecular and cellular effects of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine analogues have been shown to significantly reduce bacterial load in an acute tb mouse model .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid It’s known that the direct functionalization of imidazo[1,2-a]pyridine derivatives has been considered as one of the most efficient strategies for the construction of these compounds .

Orientations Futures

Imidazo[1,2-a]pyridines, including “5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid”, have been recognized for their wide range of applications in medicinal chemistry . They have been identified as having significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), suggesting potential future directions in the development of new TB drugs .

Propriétés

IUPAC Name |

5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)11-7-4-2-3-6(10)12(5)7/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGSUTJSOKUICO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1C(=CC=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

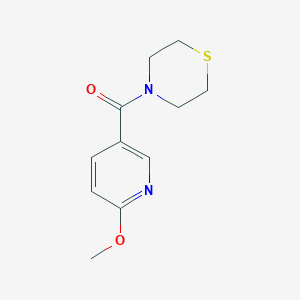

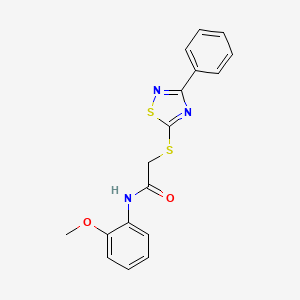

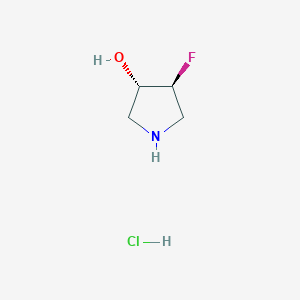

![diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2547564.png)

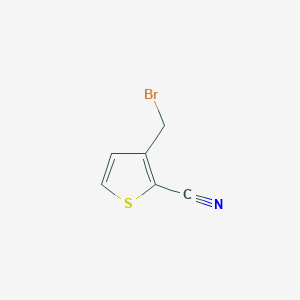

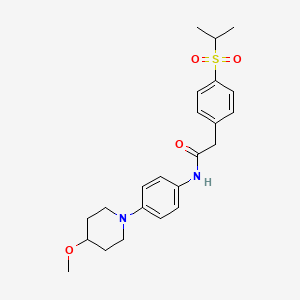

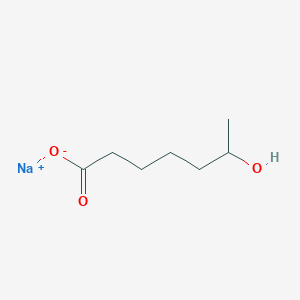

![Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B2547576.png)

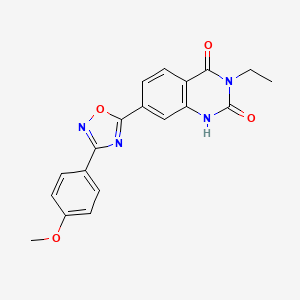

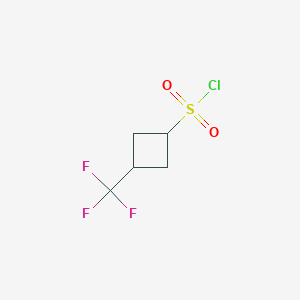

![N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547580.png)